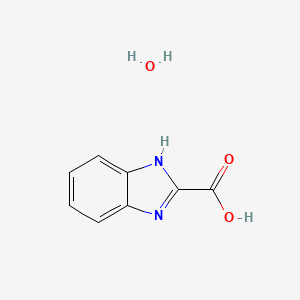

1H-Benzimidazole-2-carboxylic acid hydrate

Descripción

Historical Context and Discovery

The historical development of benzimidazole chemistry traces back to 1872 when Hoebrecker first reported the synthesis of benzimidazole derivatives, specifically 2,5- and 2,6-dimethylbenzimidazole, through ring closure reactions of benzene-1,2-diamine derivatives. This pioneering work established the foundation for what would become an extensively studied class of heterocyclic compounds. The subsequent development of benzimidazole chemistry gained significant momentum in the 1950s following the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole constituted an integral structural component of vitamin B₁₂. This breakthrough not only highlighted the biological significance of the benzimidazole scaffold but also catalyzed intensive research into related derivatives.

The specific synthesis and characterization of 1H-benzimidazole-2-carboxylic acid represents a later development in this chemical lineage. According to crystallographic studies, the compound was first synthesized by Bistrzycki and Przeworski, establishing the foundational methodology for producing carboxylated benzimidazole derivatives. The hydrated form of this compound has been subjected to extensive structural analysis, with detailed X-ray crystallographic studies conducted to elucidate its molecular geometry and hydrogen bonding patterns.

The evolution of benzimidazole chemistry continued through the twentieth century, with researchers recognizing the scaffold as a privileged structure in medicinal chemistry due to its structural similarities to naturally occurring nucleotide bases. The development of synthetic methodologies for benzimidazole-2-carboxylic acid derivatives has been driven by their potential applications in pharmaceutical chemistry and their utility as building blocks for more complex molecular architectures.

Position in Heterocyclic Chemistry

1H-Benzimidazole-2-carboxylic acid hydrate occupies a central position within the broader framework of heterocyclic chemistry as a representative bicyclic aromatic system. The compound exemplifies the fusion of benzene and imidazole rings, creating a six-membered aromatic system fused to a five-membered nitrogen-containing heterocycle. This structural arrangement places the compound within the broader category of benzimidazole derivatives, which are recognized as important pharmacophores and privileged structures in medicinal chemistry.

The heterocyclic nature of the compound derives from the presence of two nitrogen atoms within the imidazole ring system, conferring amphoteric characteristics that enable both proton acceptance and donation. These nitrogen atoms exist in equivalent tautomeric forms, with the hydrogen atom capable of residing on either nitrogen center, contributing to the dynamic nature of the molecular system. The electron-rich nitrogen heterocycles facilitate various chemical transformations and interactions, making benzimidazole derivatives versatile synthetic intermediates.

From a structural chemistry perspective, the compound demonstrates the principles of aromaticity across both ring systems, with delocalized electron density contributing to molecular stability. Density functional theory calculations using the B3LYP/6-311++G(d,p) basis set have been employed to investigate the electronic properties and optimized geometry of the 1H-benzimidazole-2-carboxylic acid monohydrate molecule. These computational studies reveal insights into the electronic band gap energy values and optical properties of the compound.

The position of the carboxylic acid functionality at the 2-position of the benzimidazole ring creates additional opportunities for hydrogen bonding and coordination chemistry. Crystallographic analysis reveals that the compound exists in a zwitterionic form in the solid state, with the organic molecule adopting the 1H-benzimidazolium-2-carboxylate configuration. This zwitterionic character significantly influences the crystal packing and intermolecular interactions within the solid-state structure.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects the compound's structural complexity and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The primary designation "this compound" indicates the presence of the benzimidazole core structure with a carboxylic acid substituent at the 2-position and associated water molecules in the crystal lattice.

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name "1H-benzo[d]imidazole-2-carboxylic acid hydrate" emphasizes the fused ring system nomenclature, while "1H-benzimidazole-2-carboxylic acid monohydrate" specifically indicates the 1:1 stoichiometric relationship between the organic molecule and water. Chemical databases recognize multiple synonyms, including the simplified designation "2-benzimidazolecarboxylic acid" for the anhydrous form of the compound.

The Chemical Abstracts Service registry numbers provide unique identification codes for different forms and preparations of the compound. The hydrated form carries the registry number 849776-47-2, while related anhydrous forms and derivatives possess distinct numerical identifiers. The molecular formula C₈H₆N₂O₂·H₂O corresponds to a molecular weight of 180.161 grams per mole for the monohydrate form.

Classification within chemical databases places this compound among the benzimidazole carboxylic acids, a subclass of nitrogen-containing heterocyclic compounds. The presence of both acidic and basic functional groups classifies the molecule as amphoteric, capable of existing in multiple protonation states depending on solution conditions. The hydrated crystalline form represents a specific polymorphic manifestation of the compound, with distinct physical properties compared to anhydrous variants.

The structural classification encompasses several key features that define the compound's chemical behavior. The benzimidazole core provides aromatic stability and electronic properties characteristic of fused heterocyclic systems. The carboxylic acid functionality introduces hydrogen bonding capabilities and pH-dependent ionization behavior. The incorporation of water molecules in the crystal lattice creates additional hydrogen bonding networks that influence solid-state properties and thermal behavior.

Propiedades

IUPAC Name |

1H-benzimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHUUYLPOCNBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594466 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-47-2 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation of o-Phenylenediamine with Formic Acid or Derivatives

- The classical method involves the condensation of o-phenylenediamine with formic acid or formic acid derivatives under acidic conditions. This reaction forms the benzimidazole ring system with the carboxylic acid group at the 2-position.

- The reaction typically proceeds via cyclization and dehydration steps, often requiring heating and acidic catalysis to drive the formation of the heterocyclic ring.

Lithiation and Carboxylation of Benzimidazole Derivatives

- A more advanced synthetic method involves the lithiation of benzimidazole derivatives followed by carboxylation with carbon dioxide.

- For example, 1-methylbenzimidazole can be treated with n-butyllithium at low temperatures (-78 to -60 °C) in an ether/hexane solvent system to generate a lithiated intermediate.

- Bubbling carbon dioxide through this intermediate introduces the carboxyl group at the 2-position. Subsequent acidification with hydrochloric acid and work-up yields the carboxylic acid product.

- This method offers good yields (around 72%) and allows for selective functionalization at the 2-position.

Nano-Catalyzed Cyclocondensation

- Recent eco-friendly methods utilize nano-catalysts such as zinc oxide nanoparticles (ZnO-NPs) to catalyze the cyclocondensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives.

- ZnO-NPs catalysis provides advantages including higher yields, shorter reaction times, and catalyst recyclability.

- This method has been demonstrated to efficiently produce benzimidazole derivatives with high purity and yield, making it a promising approach for sustainable synthesis.

Detailed Reaction Conditions and Yields

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with formic acid | o-Phenylenediamine + formic acid | Acidic medium, heating | Moderate | Classical method, straightforward |

| Lithiation-carboxylation | 1-Methylbenzimidazole + n-BuLi + CO2 | -78 to -5 °C, diethyl ether/hexane, acid work-up | 72 | Requires low temperature, inert atmosphere |

| ZnO-NPs catalyzed cyclocondensation | o-Phenylenediamine + aldehydes | Room temperature, ZnO nanoparticles catalyst | High | Eco-friendly, short reaction time |

Mechanistic Insights

- Cyclocondensation: The nucleophilic amine groups of o-phenylenediamine attack the carbonyl carbon of formic acid or aldehydes, followed by ring closure and dehydration to form the benzimidazole core.

- Lithiation and Carboxylation: Directed ortho-lithiation at the 2-position of benzimidazole generates a carbanion intermediate that reacts with CO2 to form the carboxylate, which is then protonated to yield the acid.

- Nano-catalysis: ZnO nanoparticles facilitate the activation of carbonyl groups and stabilize intermediates, enhancing the rate and selectivity of cyclocondensation.

Comparative Analysis of Preparation Methods

| Aspect | Condensation with Formic Acid | Lithiation-Carboxylation | ZnO-NPs Catalyzed Cyclocondensation |

|---|---|---|---|

| Reaction Time | Hours to days | 1-2 hours | Minutes to hours |

| Temperature | Elevated (reflux) | Low temperature (-78 to -5 °C) | Ambient to mild |

| Yield | Moderate | Good (ca. 72%) | High |

| Environmental Impact | Moderate (acidic waste) | Requires inert atmosphere | Low (green catalyst, recyclable) |

| Scalability | High | Moderate | High |

| Purity of Product | Requires purification | Often high, minimal purification | High, catalyst easily removed |

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | o-Phenylenediamine + formic acid | Acidic, heat | Moderate | Simple, accessible reagents | Longer reaction time, moderate yield |

| Lithiation and Carboxylation | Benzimidazole + n-BuLi + CO2 | Low temp, inert atmosphere | 72 | Regioselective, good yield | Requires low temp, sensitive reagents |

| ZnO-NPs Catalyzed Cyclocondensation | o-Phenylenediamine + aldehydes + ZnO-NPs | Ambient temp, nano-catalyst | High | Eco-friendly, fast, recyclable | Requires nanoparticle preparation |

This comprehensive analysis of preparation methods for this compound highlights the diversity of synthetic strategies available, each with distinct advantages and challenges. The choice of method depends on factors such as desired yield, scalability, environmental considerations, and available equipment. Recent advances in nano-catalysis offer promising routes for efficient and sustainable synthesis of this important benzimidazole derivative.

Análisis De Reacciones Químicas

1H-Benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions are various benzimidazole derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Benzimidazole-2-carboxylic acid hydrate has shown potential in medicinal chemistry, particularly in the development of pharmaceutical agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of benzimidazole-2-yl hydrazones synthesized from this compound displayed moderate antiproliferative activity against MCF-7 breast cancer cells. The mechanism involves interference with tubulin polymerization, which is crucial for cell division and cancer proliferation .

Anthelmintic Properties

The compound has also been investigated for its anthelmintic properties. In vitro studies indicated that specific derivatives showed potent activity against the muscle larvae of Trichinella spiralis, suggesting potential applications in treating parasitic infections .

Materials Science

In materials science, this compound is used to synthesize novel materials with enhanced properties.

Polymerization Initiators

The compound acts as a polymerization initiator in the synthesis of various polymers. Its ability to form stable complexes with metal ions enhances the mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance coatings and adhesives .

Analytical Chemistry

The compound is utilized in analytical chemistry for various testing and measurement applications.

Chromatography

This compound serves as a reagent in chromatographic techniques, aiding in the separation and identification of complex mixtures. Its derivatives are often employed as mobile phase additives to improve resolution and sensitivity in high-performance liquid chromatography (HPLC) analyses .

Data Tables

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing a series of benzimidazole derivatives from this compound assessed their anticancer properties against MCF-7 breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation effectively, with mechanisms linked to tubulin disruption.

Case Study 2: Anthelmintic Efficacy

Another investigation evaluated the anthelmintic properties of synthesized hydrazones derived from this compound. The study reported significant efficacy against Trichinella spiralis, highlighting the compound's potential in developing new anthelmintic drugs.

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid hydrate involves its interaction with various molecular targets. It can bind to DNA, inhibiting its replication and transcription processes . Additionally, the compound can interfere with enzyme activity, disrupting metabolic pathways essential for cell survival . These interactions make it a valuable compound in developing new drugs and therapeutic agents.

Comparación Con Compuestos Similares

Anhydrous 1H-Benzimidazole-2-carboxylic Acid (CAS 2849-93-6)

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol .

- Key Differences: The anhydrous form lacks the water molecule, resulting in a lower molecular weight and altered solubility. No explicit melting point data is available, but its reactivity in synthesis (e.g., oxidation of (1H-benzimidazole-2-yl)methanol derivatives) suggests higher hydrophobicity compared to the hydrate .

1-Benzyl-1H-imidazole-2-carboxylic Acid (CAS 16042-26-5)

1H-Benzimidazole-2-acetic Acid (CAS 13570-08-6)

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol .

- Demonstrates applications in polymer science and enzyme inhibition studies .

Hydrate vs. Dihydrate Forms

The monohydrate (CAS 849776-47-2) crystallizes with one water molecule, while the dihydrate (reported in ) incorporates two water molecules. Key distinctions include:

- Hydrogen Bonding : The dihydrate forms a more extensive hydrogen-bonding network, improving thermal stability but reducing solubility in organic solvents .

- Crystal Structure : The dihydrate’s zwitterionic configuration differs in protonation states, influencing reactivity in solid-phase synthesis .

Functional Group Modifications

2-(Chloromethyl)-1H-benzimidazole Derivatives (CAS N/A)

Hydrazine-Carboxamide Derivatives

- Derived from 1H-benzimidazole-2-carboxylic acid hydrate, these compounds exhibit anticonvulsant activity.

- Example: 2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide (CAS N/A) shows enhanced bioavailability due to the hydrazine moiety .

Data Table: Comparative Analysis of Benzimidazole Derivatives

Actividad Biológica

1H-Benzimidazole-2-carboxylic acid hydrate (C8H8N2O3·H2O) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant case studies and research findings.

Structure and Properties

This compound exists in a zwitterionic form, which enhances its solubility and biological activity. The compound has been studied for its interaction with various biological targets, particularly in cancer therapy and antioxidant applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-benzimidazole-2-carboxylic acid exhibit significant anticancer properties.

Key Findings:

- Cytotoxicity: The compound has shown marked cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia). In vitro studies reported IC50 values comparable to established chemotherapeutics like podophyllotoxin .

- Mechanism of Action: The mechanism involves the inhibition of tubulin polymerization, crucial for cancer cell division. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | MCF-7 | 5.0 | 10 |

| 1b | AR-230 | 4.5 | 12 |

| Podophyllotoxin | MCF-7 | 4.8 | - |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

Key Findings:

- Scavenging Activity: The compound exhibits moderate to high radical scavenging activities against stable free radicals like DPPH and ABTS. The presence of hydroxyl and methoxy groups in the structure enhances its antioxidant capacity .

Table 2: Antioxidant Activity of Benzimidazole Derivatives

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1a | 75 | 70 |

| 1b | 80 | 78 |

| Quercetin | 90 | 85 |

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties.

Key Findings:

- Broad-spectrum Activity: Compounds derived from benzimidazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics .

Table 3: Antimicrobial Activity Against Selected Pathogens

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 1a | Staphylococcus aureus | 15 |

| 1b | Escherichia coli | 18 |

| Ciprofloxacin | Staphylococcus aureus | 20 |

Case Studies

Several studies have highlighted the potential of benzimidazole derivatives in clinical applications:

- Study on Tubulin Polymerization: A study evaluated the effects of various benzimidazole derivatives on tubulin polymerization in vitro, revealing that these compounds significantly elongate the nucleation phase, thereby inhibiting polymerization effectively .

- Antioxidant Mechanisms: Research indicated that the antioxidant mechanisms involve multiple pathways, allowing these compounds to scavenge various free radicals efficiently .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1H-Benzimidazole-2-carboxylic acid hydrate, and how do they influence experimental design?

- Answer : The compound (C₈H₈N₂O₃, MW 180.16) exhibits a melting point range of 154–171°C, depending on hydration state and purity . Its solubility in polar solvents (e.g., DMSO, water) and LogP value of ~1.2 suggest moderate hydrophilicity, making it suitable for aqueous-phase reactions . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₃ | |

| Melting Point | 154°C (hydrate), 169–171°C (anhydrous) | |

| Storage Conditions | -20°C, sealed, dry environment | |

| Hazard Classification | Xi (Irritant) |

- Methodological Note : Verify hydration state via thermogravimetric analysis (TGA) before use to avoid inconsistencies in reaction yields .

Q. What safety protocols are recommended for handling this compound?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store at -20°C in airtight containers to prevent decomposition .

Q. How is this compound synthesized, and what are common impurities?

- Answer : A typical route involves cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., carboxylic acids) under acidic conditions . Impurities often include unreacted starting materials or dehydration byproducts.

- Optimization Tips :

- Use MnO₂ or Ru-based catalysts to enhance yield (up to 85%) in dichloromethane at 50°C .

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 154°C vs. 169–171°C)?

- Answer : Discrepancies arise from hydration state, purity, or measurement techniques.

- Hydration State : The hydrate form (154°C) loses water upon heating, shifting the melting point. Confirm via Karl Fischer titration .

- Purity : Recrystallize from ethanol/water mixtures and characterize via HPLC (≥95% purity) .

- Method Validation : Use differential scanning calorimetry (DSC) for precise thermal analysis .

Q. What methodological challenges arise when using this compound in multicomponent reactions?

- Answer : Key challenges include:

- Solubility Limitations : Pre-dissolve in DMSO or dimethylformamide (DMF) to enhance reactivity .

- Side Reactions : The carboxylic acid group may undergo decarboxylation at >150°C. Optimize temperature to 80–100°C .

- Catalyst Compatibility : Avoid strong bases (e.g., NaOH) that deprotonate the benzimidazole ring, reducing reactivity. Use mild bases like triethylamine .

Q. How can crystallographic data for this compound be obtained and refined?

- Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Space group: P2₁/c (common for hydrates)

- R-factor: Aim for <5% via iterative least-squares refinement .

- Validation : Cross-check hydrogen bonding networks (e.g., O–H···O interactions) with Mercury software .

Q. What advanced spectroscopic techniques are used to characterize derivatives of this compound?

- Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks:

- δ 7.26–7.70 ppm (aromatic protons)

- δ 11.0 ppm (carboxylic acid proton) .

- IR Spectroscopy : Look for C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1544 cm⁻¹ .

- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 179.1 .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.